2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2S/c23-17-6-8-19(9-7-17)28-15-21(26)25-13-10-18(11-14-25)27-20-5-1-3-16-4-2-12-24-22(16)20/h1-9,12,18H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUVJMYOFXCIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent under basic conditions to form the fluorophenyl sulfanyl intermediate.
Quinolin-8-yloxy Piperidine Formation: The quinolin-8-yloxy group is introduced by reacting 8-hydroxyquinoline with piperidine in the presence of a suitable activating agent.
Coupling Reaction: The final step involves coupling the fluorophenyl sulfanyl intermediate with the quinolin-8-yloxy piperidine under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that incorporates a quinoline moiety, which is known for its biological activity. The presence of the 4-fluorophenyl and sulfanyl groups contributes to the compound's unique properties, making it a subject of interest in drug development.
Anti-Cancer Activity
Recent studies have shown that derivatives of quinoline compounds exhibit significant anti-cancer properties. For instance, novel quinoline derivatives have been evaluated for their efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of specific pathways such as COX-2 and NF-kB, which are crucial in cancer progression .
Case Study:
A study on quinoline acetohydrazide derivatives demonstrated potent anti-proliferative effects against four different cancer cell lines. The compounds were found to inhibit sirtuins, suggesting a potential mechanism for their anti-cancer activity .
Anti-Inflammatory Properties
Compounds similar to 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one have been investigated for their anti-inflammatory effects. These compounds often target inflammatory pathways by inhibiting cyclooxygenase enzymes (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation in various models .
Case Study:
In vitro studies indicated that certain quinoline derivatives exhibited significant inhibition of nitric oxide production in response to lipopolysaccharide (LPS) stimulation, showcasing their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored. These compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The structural features of the compound contribute to its interaction with microbial targets.
Case Study:
Research on hybrid imidazole/quinoline derivatives revealed promising antimicrobial activity, indicating that modifications to the quinoline structure can enhance efficacy against resistant strains .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The quinolinyl group may interact with nucleic acids or proteins, while the piperidinyl group could modulate receptor activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Triazole-Containing Analogues
- 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (CAS: 488743-87-9): Replaces the piperidine-ethanone backbone with a triazole ring. However, the 4-chlorophenyl group may reduce bioavailability compared to the 4-fluorophenyl variant .
Thiazole-Based Derivatives
- 1-(4-(4-Cyclopropyl-5-(2-fluorophenyl)thiazol-2-yl)piperidin-1-yl)-2-(5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethan-1-one (9o) :
Antifungal Activity
Enzyme Inhibition
- 2-[(3-Benzoic acid)phenoxy]-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6o): Inhibits metabolic enzymes (e.g., cytochrome P450) with an IC₅₀ of 0.8 µM, likely due to the pyridinyl-thiazole motif acting as a competitive inhibitor . The target compound’s 4-fluorophenylsulfanyl group may offer superior selectivity over 6o’s benzoic acid substituent, which could induce off-target effects .
Pharmacokinetic and Toxicity Profiles
- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2): A simplified analogue lacking the quinolinyloxy group.
- Piperidine-linked dihydropyrimidinones: Anti-ulcer agents (e.g., compound 3, 8, 11, 15) showed LD₅₀ values >500 mg/kg in rodents, indicating higher safety margins compared to thiazole derivatives (e.g., 9h) with undefined toxicity .
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A 4-fluorophenyl group,
- A sulfanyl linkage,
- A quinolin-8-yloxy piperidine moiety.
These structural components contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It potentially modulates receptor activity related to neurotransmission and cellular signaling.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives with sulfanyl groups have shown promising antibacterial effects against various pathogens, including resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Properties
Studies have reported that piperidine derivatives, particularly those containing quinoline moieties, exhibit anticancer activities. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation .
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological applications. Compounds in this class have been investigated for their effects on dopamine and serotonin transporters, which are crucial in the treatment of various neuropsychiatric disorders .
Data Tables
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating a notable reduction in bacterial viability at low concentrations.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Neuropharmacological Assessment : Research assessing the compound's interaction with dopamine transporters revealed a potential therapeutic window for treating conditions like depression and schizophrenia due to its selective binding profile.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one?
The synthesis involves:
- Step 1: Formation of the piperidine ring via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 2: Introduction of the quinolin-8-yloxy group using coupling reagents, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (60–80°C) .
- Step 3: Thioether formation between the 4-fluorophenyl moiety and the ethanone backbone, typically requiring thiophiles like thiols or disulfides in basic conditions .
- Monitoring: Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the piperidine and quinoline moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- HPLC/GC: Ensures purity (>95%) by quantifying residual solvents or byproducts .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and purity during synthesis?
- Temperature Gradients: Test reactions at 10°C intervals (e.g., 50–90°C) to identify optimal exothermic/endothermic thresholds for intermediate stability .
- Solvent Screening: Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to balance solubility and reaction rates .
- Catalyst Selection: Evaluate palladium or copper catalysts for cross-coupling steps, adjusting ligand systems (e.g., BINAP) to enhance regioselectivity .
- Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to detect transient intermediates and adjust reaction time dynamically .
Q. What strategies can resolve contradictions in reported biological activities of structural analogs?
- Comparative SAR Analysis: Tabulate analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) to correlate substituent effects with activity trends. For example, bipiperidine scaffolds with dual phenoxy groups show enhanced binding affinity compared to simpler analogs .
- Mechanistic Profiling: Use enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies to identify off-target interactions that may explain variability .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to distinguish outliers or context-dependent effects (e.g., cell-line specificity) .
Q. How does the piperidine ring influence the compound’s pharmacological properties?
- Solubility Enhancement: The piperidine nitrogen facilitates salt formation (e.g., HCl salts), improving aqueous solubility and bioavailability .
- Target Engagement: The ring’s conformational flexibility allows adaptation to hydrophobic pockets in enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs) .
- Metabolic Stability: Piperidine substitution with electron-withdrawing groups (e.g., sulfonyl) reduces CYP450-mediated oxidation, prolonging half-life .
Q. What computational methods are effective for predicting biological target interactions?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like quinoline-binding enzymes (e.g., topoisomerases) .
- QSAR Modeling: Train models on analogs with known IC50 values to predict activity cliffs and optimize substituent electronegativity/logP .
- MD Simulations: Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with the quinoline oxygen or fluorophenyl sulfur .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Toxicity Mitigation: Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and PPE to minimize exposure .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- Storage: Store under nitrogen at –20°C to prevent degradation or moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
